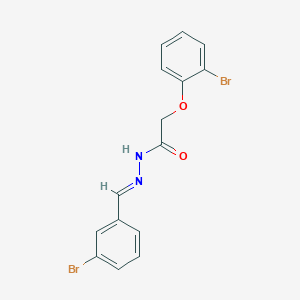![molecular formula C17H14BrF3N2OS B3859515 2-[(2-bromobenzyl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3859515.png)
2-[(2-bromobenzyl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide
Descripción general
Descripción
2-[(2-bromobenzyl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide, also known as BTA-EG6, is a compound that has been synthesized for its potential use in scientific research applications. This compound is a member of the class of compounds known as acyl hydrazides and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[(2-bromobenzyl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide involves the formation of a covalent bond between the thiol group of the compound and the protein of interest. This covalent bond allows for the identification of the protein of interest and the study of its interactions with other proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. One of the main effects of this compound is its ability to inhibit the activity of certain enzymes. This inhibition can lead to changes in cellular signaling pathways and can have downstream effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(2-bromobenzyl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide in lab experiments is its ability to selectively label proteins of interest. This selectivity allows for the study of specific protein-protein interactions and can provide insight into the function of these interactions. However, one limitation of using this compound is its potential for off-target effects. This compound may interact with proteins other than the protein of interest, leading to false-positive results.
Direcciones Futuras
There are several future directions for research involving 2-[(2-bromobenzyl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide. One area of research is the development of new compounds that are more selective for specific proteins. Another area of research is the use of this compound in the study of disease pathways. This compound has the potential to be used as a diagnostic tool for the identification of disease biomarkers. Additionally, the use of this compound in the study of protein-protein interactions in vivo is an area of research that is currently being explored.
Conclusion:
In conclusion, this compound is a compound that has potential applications in scientific research. Its ability to selectively label proteins of interest makes it a valuable tool for the study of protein-protein interactions. However, its potential for off-target effects must be taken into consideration when interpreting results. Further research is needed to fully understand the potential applications of this compound in scientific research.
Aplicaciones Científicas De Investigación
2-[(2-bromobenzyl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide has been shown to have potential applications in scientific research. One of the main applications of this compound is in the study of protein-protein interactions. This compound has been used as a tool to study the interactions between proteins and has been shown to be effective in identifying novel protein-protein interactions.
Propiedades
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF3N2OS/c18-15-8-4-2-6-13(15)10-25-11-16(24)23-22-9-12-5-1-3-7-14(12)17(19,20)21/h1-9H,10-11H2,(H,23,24)/b22-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIZNYVJPPDNHB-LSFURLLWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC=CC=C2C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC=CC=C2C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5-ethoxy-1-ethyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B3859448.png)



![ethyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859480.png)
![4-bromo-2-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B3859483.png)
![2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide](/img/structure/B3859493.png)

![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-bromobenzoate](/img/structure/B3859505.png)
![ethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859506.png)
![2-[2-(2-methoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3859523.png)
![2,4-dimethyl-3-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B3859531.png)

